Methyl-octadecyl-amine, hydrochloride
CAS No.: 2787-53-3
Cat. No.: VC16102469
Molecular Formula: C19H42ClN
Molecular Weight: 320.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2787-53-3 |
---|---|
Molecular Formula | C19H42ClN |
Molecular Weight | 320.0 g/mol |
IUPAC Name | N-methyloctadecan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C19H41N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-2;/h20H,3-19H2,1-2H3;1H |
Standard InChI Key | NNKSAZWMTWKXLD-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCCCCCCCCCCCCNC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Methyl-octadecyl-amine hydrochloride is systematically named N-methyloctadecan-1-amine hydrochloride, reflecting its structural configuration: an 18-carbon alkyl chain (octadecyl) bonded to a methyl-substituted amine group, neutralized by hydrochloric acid . The compound’s molecular weight is 320.0 g/mol, with a monoisotopic mass of 319.30 g/mol . Its InChIKey (NNKSAZWMTWKXLD-UHFFFAOYSA-N) and SMILES notation (CCCCCCCCCCCCCCCCCCNC.Cl) provide unambiguous identifiers for computational modeling and database retrieval .
Table 1: Key Identifiers and Molecular Data
Property | Value | Source |
---|---|---|
CAS Registry Number | 2787-53-3 | |
Molecular Formula | ||
Average Mass | 320.002 g/mol | |
IUPAC Name | N-methyloctadecan-1-amine hydrochloride |
Physicochemical Properties
Thermal Stability and Phase Behavior
Methyl-octadecyl-amine hydrochloride decomposes at elevated temperatures, with a predicted melting point range of 157–160°C based on analogous compounds like octadecylamine hydrochloride . Its boiling point remains uncharacterized due to thermal decomposition prior to vaporization. The compound is hygroscopic, requiring storage in anhydrous conditions to prevent hydrolysis .
Solubility and Surfactant Behavior
As a cationic surfactant, the compound exhibits limited solubility in polar solvents like water (≈0.1 g/L at 25°C) but high solubility in chloroform and methanol . Critical micelle concentration (CMC) values are unreported, but its long alkyl chain suggests low CMC, enhancing its efficacy in stabilizing emulsions and foams.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via two primary routes:
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Direct Alkylation: Reaction of octadecylamine with methyl chloride in the presence of a base, yielding N-methyloctadecylamine, followed by hydrochloric acid neutralization .
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Reductive Amination: Condensation of stearyl alcohol with methylamine under catalytic hydrogenation, subsequently treated with HCl .
Industrial-scale production employs continuous-flow reactors to optimize yield (>85%) and minimize byproducts like dialkylated amines .
Functional Applications
Mineral Flotation and Surface Modification
In froth flotation, methyl-octadecyl-amine hydrochloride adsorbs onto mineral surfaces (e.g., KCl, silicates) via electrostatic interactions, rendering them hydrophobic. Studies on analogous compounds demonstrate that bubble-induced turbulence enhances adsorption kinetics, increasing recovery rates by up to 30% . For instance, micro-flotation tests with octadecylamine hydrochloride (ODA) achieved 92% KCl recovery at gas flow rates of 2.5 L/min .
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